3-(3-Chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c24-18-7-3-5-16(13-18)10-11-22(29)28-12-4-6-17(15-28)14-21-26-23(27-30-21)19-8-1-2-9-20(19)25/h1-3,5,7-9,13,17H,4,6,10-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKKWONJGTOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 401.89 g/mol
Biological Activity Overview
Research has indicated that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities. The following sections detail specific activities and findings related to the compound .
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of oxadiazole derivatives. For instance:
- Study Findings : Dhumal et al. (2016) demonstrated that 1,3,4-oxadiazole derivatives exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in the structure enhances this activity due to increased lipophilicity and better membrane penetration .
| Compound | Activity | Target Organism |
|---|---|---|
| 1,3,4-Oxadiazole Derivative | Antibacterial | S. aureus, E. coli |
| 2-Fluorophenyl Substituted | Antifungal | Various Fungi |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied:
- Mechanism of Action : Recent reviews highlight that oxadiazoles can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . These mechanisms disrupt cancer cell metabolism and induce apoptosis.
| Activity Type | Target Enzyme | Effect |
|---|---|---|
| Anticancer | Thymidylate Synthase | Inhibition of DNA synthesis |
| Anticancer | HDAC | Induction of apoptosis |
Case Studies
- Antitubercular Activity : Desai et al. (2018) reported that certain oxadiazole derivatives showed significant antitubercular activity against Mycobacterium tuberculosis. The presence of piperidine moieties was crucial for enhancing bioactivity .
- Neuroprotective Effects : Some derivatives demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The oxadiazole derivatives have shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and the promotion of programmed cell death. For instance, compounds with similar structures have demonstrated significant inhibition rates against breast cancer (MCF7) and CNS cancer (SNB-75) cell lines .
| Compound | Cell Line Tested | % Inhibition |
|---|---|---|
| 3-(3-Chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one | MCF7 (Breast Cancer) | 90.47% |
| This compound | SNB-75 (CNS Cancer) | 96.86% |
Neuropharmacological Potential
The piperidine component of this compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been extensively studied for their effects on neurotransmitter systems.
- Research Findings : Studies indicate that similar piperidine-based compounds can modulate dopamine and serotonin receptors, which may lead to therapeutic effects in conditions like depression and anxiety .
| Compound | Target Receptor | Effect |
|---|---|---|
| This compound | Dopamine D2 | Antagonistic |
| This compound | Serotonin 5HT2A | Agonistic |
Antimicrobial Properties
Emerging research has also explored the antimicrobial activity of oxadiazole derivatives. The unique structure of this compound may confer antibacterial properties.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative significantly reduced tumor growth in xenograft models of breast cancer .
- Neuropharmacological Study : Another study focused on the behavioral effects of piperidine derivatives in animal models showed improved outcomes in anxiety-like behaviors when treated with compounds structurally similar to the one discussed .
Chemical Reactions Analysis
Piperidine Alkylation
The piperidine moiety is functionalized via nucleophilic substitution or reductive amination:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | DMF, 80°C, 12 h | K₂CO₃, 3-chloropropiophenone | 68% | |
| Reductive Amination | MeOH, RT, 6 h | NaBH₃CN, AcOH | 72% |
-
The methylene bridge (-CH₂-) linking the oxadiazole and piperidine is introduced using alkyl halides or aldehydes.
Aryl Halide Coupling
The 3-chlorophenyl group is incorporated via cross-coupling:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Dioxane/H₂O, 90°C, 24 h | Pd(PPh₃)₄, K₂CO₃ | 82% |
-
This reaction couples 3-chlorophenylboronic acid with a brominated propanone intermediate.
Catalytic Reactions
Palladium and copper catalysts are critical for key transformations:
Stability and Side Reactions
-
Hydrolysis : The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH, 80°C) to form amides .
-
Oxidation : The propan-1-one carbonyl group resists oxidation under mild conditions but forms carboxylic acids with KMnO₄.
Key Mechanistic Insights
-
Oxadiazole Formation : Proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration .
-
Piperidine Functionalization : Involves SN2 displacement at the methylene carbon, with steric hindrance from the oxadiazole ring influencing reaction rates.
Reaction Optimization Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent-Driven Activity :
- The 2-fluorophenyl group in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to the 2-methylphenyl analog in .
- Compound 55 () replaces the fluorophenyl group with a benzimidazolone ring, improving TRPA1/TRPV1 antagonism but reducing synthetic yield (33%) .
Piperidine vs. Alternative Cores :
- The piperidine backbone in the target compound and T501-1345 () supports conformational flexibility for receptor binding. In contrast, Compound 55 uses a rigid benzimidazolone scaffold for selective ion channel inhibition .
Oxadiazole Modifications :
- The 1,2,4-oxadiazole ring is conserved across all analogs. Its electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins, as seen in TRPV1 antagonists .
Research Findings and Implications
- Pharmacological Potential: Analogs like Compound 55 demonstrate potent dual TRPA1/TRPV1 antagonism (IC₅₀ < 100 nM), suggesting the target compound may share similar ion channel modulation properties .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to Compound 55 (), though the 2-fluorophenyl substituent may require specialized coupling reagents to avoid dehalogenation .
- SAR Insights :
- The 3-chlorophenyl group is critical for hydrophobic interactions in receptor pockets.
- Fluorine substitution on the oxadiazole aryl ring improves metabolic stability compared to methyl or hydrogen substituents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : The synthesis can be optimized using continuous flow reactors to enhance reaction efficiency, as demonstrated for structurally related trifluoromethyl/chlorophenyl ketones . Key parameters include:
- Solvent selection : Ethanol/methanol under alkaline conditions (e.g., KOH/EtOH) to promote nucleophilic substitution.
- Temperature control : Gradual heating (50–70°C) to minimize side reactions like oxadiazole ring decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : - and -NMR to confirm substituent positions (e.g., chlorophenyl at C3, oxadiazole-piperidine linkage). Key signals include the carbonyl proton (δ 2.8–3.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities, as applied to pyrazoline derivatives with similar piperidine-oxadiazole motifs .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 455.12).
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinase targets (e.g., EGFR, VEGFR2) due to the oxadiazole moiety’s ATP-binding pocket affinity .
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli, with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of the oxadiazole substituent?
- Methodological Answer :
- Fluorophenyl vs. chlorophenyl : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with hydrophobic enzyme pockets, as seen in triazolothiadiazine derivatives .
- Piperidine methylation : Introduce methyl groups at the piperidine nitrogen to improve metabolic stability, leveraging insights from pyrazolone-based analogs .
- Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate logP values (calculated via ChemAxon) with IC trends .
Q. What computational approaches predict binding modes with target proteins?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite for docking into kinase domains (PDB: 1M17), focusing on hydrogen bonds between the oxadiazole nitrogen and Lys721 .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the piperidine-protein hydrophobic interactions .
- DFT calculations : Gaussian09 to optimize geometries and calculate electrostatic potential surfaces for reactivity analysis .
Q. How should contradictions between in silico predictions and experimental IC data be resolved?
- Methodological Answer :
- Assay validation : Cross-test using surface plasmon resonance (SPR) to measure binding kinetics (e.g., kon/koff) and confirm docking results .
- Solubility adjustments : Address false negatives by pre-dissolving the compound in DMSO/PEG-400 (80:20) to enhance bioavailability in cell-based assays .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- Deuteration : Replace labile hydrogen atoms (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation, as validated for pyrazolone derivatives .
- Prodrug design : Conjugate the ketone group with a cleavable ester (e.g., pivaloyloxymethyl) to enhance oral absorption .
Q. Which chiral resolution techniques separate enantiomers of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
